![molecular formula C13H14BrN3O2S B4621259 3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole and benzamide derivatives often involves microwave-assisted methods, providing a solvent-free, efficient, and rapid means of obtaining these compounds. For example, Tiwari et al. (2017) detailed the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, showcasing the method's effectiveness in producing compounds with significant anticancer activity (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by techniques such as IR, NMR, and mass spectral studies, confirms their complex architecture. The detailed structural elucidation provides insight into the potential interaction mechanisms with biological targets. Studies like those conducted by Tiwari et al. (2017) often include molecular docking to predict the action mechanism, highlighting the importance of structural analysis in understanding biological activity (Tiwari et al., 2017).
Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to "3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide" have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study reported the synthesis of new zinc phthalocyanine derivatives, noting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A study involving the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted their promising anticancer activity against several human cancer cell lines. This work underscores the potential of benzamide derivatives, structurally similar to "3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide," in developing new anticancer agents (Tiwari et al., 2017).
Antifungal Agents
Research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives explored their potential as antifungal agents. This indicates the relevance of thiazolyl benzamide compounds in developing treatments against fungal infections (Narayana et al., 2004).
properties
IUPAC Name |
3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-2-19-7-6-11-16-17-13(20-11)15-12(18)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYRYAVKGUFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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